

In-Depth Technical Guide to BMS-186511: A Potent Farnesyltransferase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BMS-186511

Cat. No.: B10752690

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-186511 is a potent and specific inhibitor of farnesyltransferase (FT), an enzyme crucial in the post-translational modification of various cellular proteins, including the Ras superfamily of small GTPases. By disrupting the farnesylation of Ras and other proteins, **BMS-186511** interferes with their localization to the cell membrane and subsequent activation of downstream signaling pathways implicated in cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **BMS-186511**, serving as a valuable resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

While a definitive public chemical structure image for **BMS-186511** remains elusive in common chemical databases, key chemical identifiers have been reported. The compound is identified by its Chemical Abstracts Service (CAS) Registry Number: 167467-53-0.

A summary of the available chemical and physical properties for **BMS-186511** is presented in Table 1.

Table 1: Chemical and Physical Properties of **BMS-186511**

Property	Value	Source
CAS Number	167467-53-0	MedChemExpress[1]
Molecular Formula	C ₃₄ H ₆₀ N ₃ O ₇ PS	MedChemExpress[1]
Molecular Weight	685.89 g/mol	MedChemExpress[1]

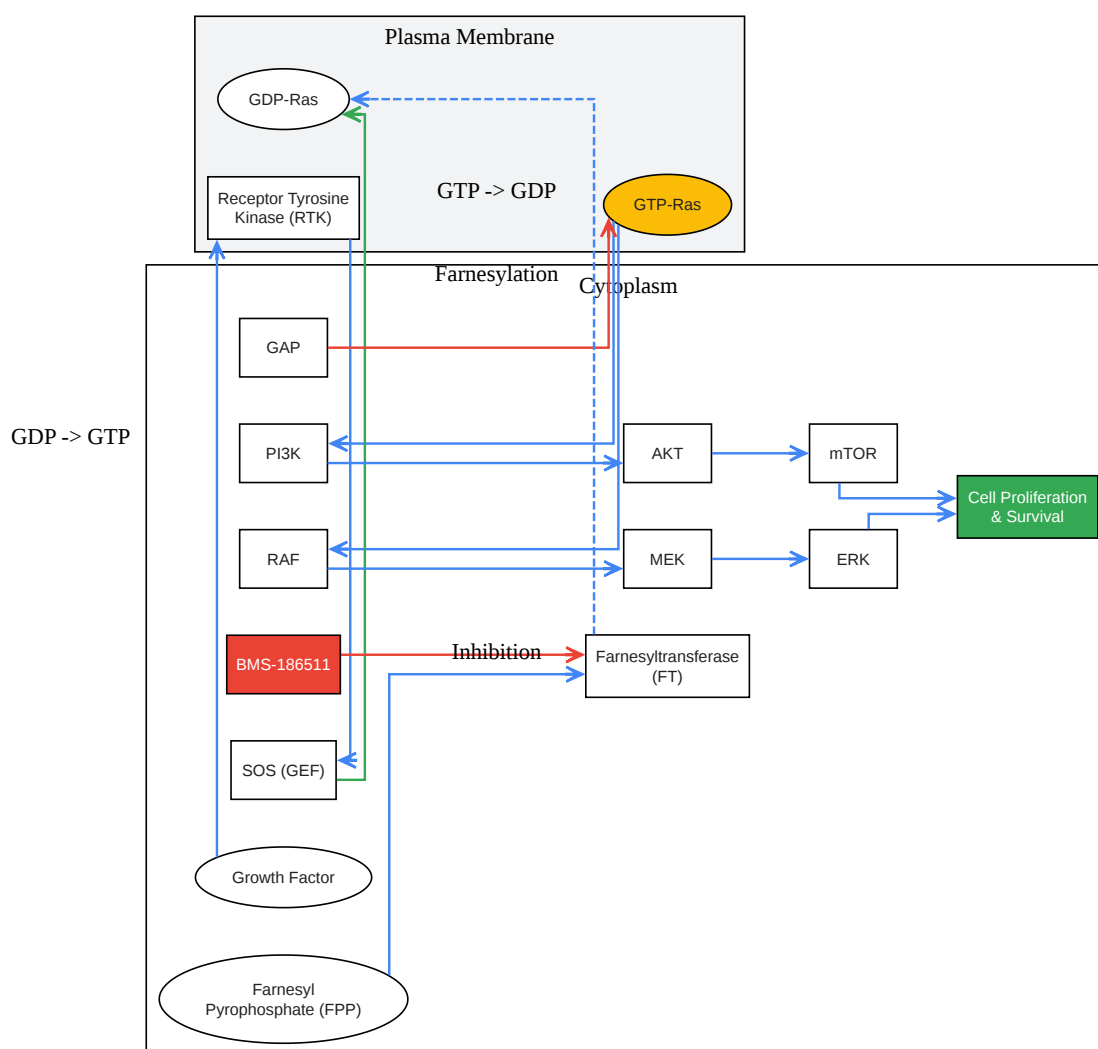
Note: Further physical properties such as melting point, boiling point, and solubility are not readily available in the public domain and would require experimental determination or access to proprietary documentation.

Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

BMS-186511 exerts its biological effects through the specific inhibition of farnesyltransferase. FT is a key enzyme in the prenylation process, catalyzing the transfer of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of target proteins.

The most well-characterized substrates of FT are the Ras proteins (H-Ras, N-Ras, and K-Ras). Farnesylation is a critical step for the proper subcellular localization of Ras to the plasma membrane, a prerequisite for its interaction with downstream effector proteins and the subsequent activation of signaling cascades such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central regulators of cell proliferation, differentiation, and survival, and their aberrant activation due to oncogenic Ras mutations is a hallmark of many human cancers.

By inhibiting FT, **BMS-186511** prevents the farnesylation of Ras, leading to its mislocalization in the cytoplasm and a blockade of its oncogenic signaling. This ultimately results in the inhibition of tumor cell growth and proliferation.



[Click to download full resolution via product page](#)

Caption: Inhibition of Farnesyltransferase by **BMS-186511** blocks Ras signaling.

Experimental Protocols

Farnesyltransferase Inhibition Assay

A common method to assess the inhibitory activity of compounds like **BMS-186511** on farnesyltransferase is a fluorescence-based assay. This protocol provides a general framework that can be adapted for specific experimental needs.

Principle: This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS). The farnesylation of the peptide alters its hydrophobicity, leading to a change in the fluorescent signal upon separation of the farnesylated product from the unreacted substrate.

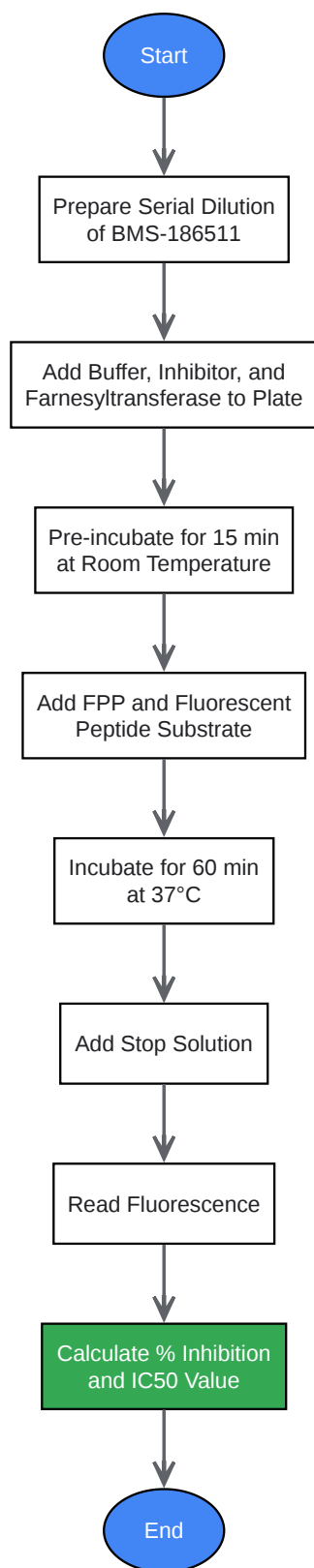
Materials:

- Recombinant human farnesyltransferase
- Farnesyl pyrophosphate (FPP)
- Dansyl-GCVLS peptide substrate
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT
- **BMS-186511** (or other test compounds) dissolved in DMSO
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare a serial dilution of **BMS-186511** in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- In a 96-well black microplate, add the following components in order:
 - Assay Buffer
 - **BMS-186511** or vehicle control (DMSO in Assay Buffer)

- Recombinant farnesyltransferase
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
- Initiate the reaction by adding a mixture of FPP and Dansyl-GCVLS peptide substrate to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light.
- Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
- Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the Dansyl fluorophore (e.g., Ex/Em = 340/485 nm).
- Calculate the percent inhibition for each concentration of **BMS-186511** relative to the vehicle control and determine the IC₅₀ value.

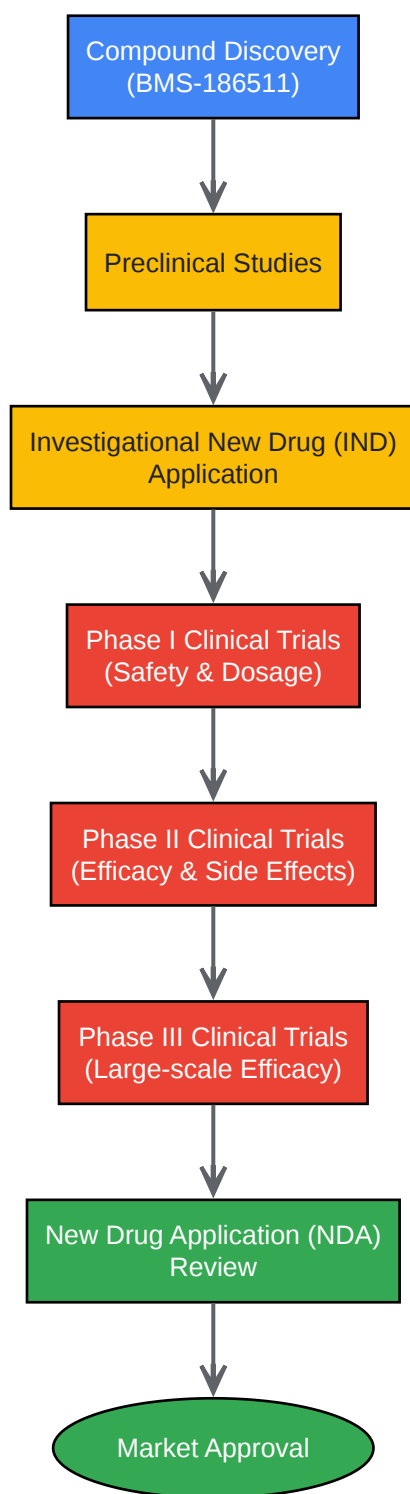


[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescence-based farnesyltransferase inhibition assay.

Preclinical and Clinical Development Status

Information regarding the extensive preclinical and clinical development of **BMS-186511** is limited in the public domain. As an early-generation farnesyltransferase inhibitor, it has likely served as a foundational tool compound for understanding the biological consequences of FT inhibition. While specific clinical trial data for **BMS-186511** is not readily available, the broader class of farnesyltransferase inhibitors has been investigated in various clinical trials for different cancer indications.



[Click to download full resolution via product page](#)

Caption: Logical progression of a therapeutic agent through drug development.

Conclusion

BMS-186511 is a valuable pharmacological tool for the in vitro and in vivo study of farnesyltransferase and its role in cellular signaling, particularly through the Ras pathway. Its high potency and specificity make it a cornerstone compound for research into the therapeutic potential of FT inhibition in cancer and other diseases driven by aberrant protein farnesylation. This guide provides a foundational understanding of **BMS-186511** for researchers and drug development professionals, though further investigation into proprietary and historical literature may be necessary for a more exhaustive characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.cn [medchemexpress.cn]
- To cite this document: BenchChem. [In-Depth Technical Guide to BMS-186511: A Potent Farnesyltransferase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752690#bms-186511-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com